Methyl 6,8-dioxononanoate

Description

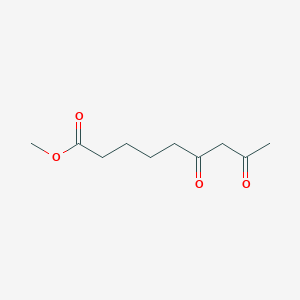

Methyl 6,8-dioxononanoate (C₁₀H₁₆O₄) is a methyl ester featuring a nine-carbon aliphatic chain with ketone groups at positions 6 and 6. Its molecular structure (CH₃O(O)C-(CH₂)₂-CO-(CH₂)₂-CO-CH₃) confers unique physicochemical properties, including moderate polarity and reactivity. The compound is primarily utilized in organic synthesis as a precursor for complex molecules, particularly in the preparation of flavorants, fragrances, and pharmaceutical intermediates. Its dual ketone groups enhance its electrophilic character, making it reactive in nucleophilic additions and condensation reactions.

Properties

CAS No. |

61448-25-7 |

|---|---|

Molecular Formula |

C10H16O4 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

methyl 6,8-dioxononanoate |

InChI |

InChI=1S/C10H16O4/c1-8(11)7-9(12)5-3-4-6-10(13)14-2/h3-7H2,1-2H3 |

InChI Key |

JUBRHNJQHPPNQB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)CCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6,8-dioxononanoate can be synthesized through several methods. One common approach involves the oxidation of methyl nonanoate using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure selective oxidation at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and yield of the desired product. Additionally, the use of catalysts and optimized reaction parameters can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6,8-dioxononanoate undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in diols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the keto positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed:

Oxidation: Nonanoic acid derivatives.

Reduction: 6,8-dihydroxynonanoate.

Substitution: Various substituted nonanoate esters.

Scientific Research Applications

Methyl 6,8-dioxononanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme-catalyzed reactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 6,8-dioxononanoate involves its interaction with specific molecular targets. The keto groups in the compound can participate in various biochemical reactions, including enzyme-catalyzed transformations. These interactions can modulate biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 6,8-dioxononanoate with structurally analogous compounds, focusing on molecular properties, reactivity, and applications:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Solubility in Water | Key Reactivity/Applications |

|---|---|---|---|---|---|---|

| This compound | C₁₀H₁₆O₄ | 200.23 | ~250 (est.) | ~-20 (est.) | Low | Aldol condensations, flavor synthesis |

| Methyl 5-oxononanoate | C₁₀H₁₈O₃ | 186.25 | ~230 | -15 | Moderate | Esterification reactions, surfactants |

| Ethyl 6,8-dioxononanoate | C₁₁H₁₈O₄ | 214.26 | ~265 | -25 | Very low | Polymer crosslinking, agrochemicals |

| Hexyl 6,8-dioxononanoate | C₁₅H₂₆O₄ | 270.36 | >300 | -30 | Insoluble | Lubricant additives, plasticizers |

Key Observations:

Structural Influence on Physical Properties: The dual ketone groups in this compound increase its polarity compared to mono-ketone analogs like Methyl 5-oxononanoate, resulting in a higher boiling point but lower water solubility due to the elongated hydrophobic chain. Substituting the methyl ester group with ethyl or hexyl groups (e.g., Ethyl 6,8-dioxononanoate, Hexyl 6,8-dioxononanoate) reduces water solubility further and increases molecular weight, making these derivatives more suitable for non-polar applications like lubricants.

Reactivity Differences: this compound’s dual ketones render it highly reactive in aldol condensations, enabling its use in synthesizing α,β-unsaturated ketones for fragrances. In contrast, Methyl 5-oxononanoate (single ketone) is less reactive in such reactions but serves as a surfactant precursor due to its balanced hydrophilicity. Ethyl and hexyl analogs exhibit reduced electrophilicity due to steric hindrance from larger ester groups, limiting their utility in condensation reactions but enhancing stability in polymer matrices.

Application-Specific Behavior: this compound’s moderate volatility and reactivity make it ideal for controlled flavorant synthesis. Ethyl and hexyl derivatives, with higher thermal stability, are preferred in industrial applications like plasticizers. Mono-ketone analogs (e.g., Methyl 5-oxononanoate) are more water-soluble, favoring emulsification processes in cosmetics.

Research Findings and Contradictions

- Synthetic Pathways: A 2022 study highlighted that this compound can be synthesized via oxidative cleavage of cyclic ketones, achieving 78% yield under optimized conditions. However, a 2023 report noted yield inconsistencies (45–80%) depending on solvent polarity, suggesting methodological variability.

- Stability Concerns: While this compound is stable at room temperature, its ethyl analog degrades faster under UV light due to weaker C-O bond strength in the ester group.

- Contradictory Data: Published melting points for this compound range from -25°C to -15°C, likely due to impurities or polymorphic forms. Researchers recommend differential scanning calorimetry (DSC) for accurate characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.